molecular formula C15H14O6 B11928836 2-(4,5-Dihydroxy-2-methylphenyl)-4-methoxybenzenecarboperoxoic acid

2-(4,5-Dihydroxy-2-methylphenyl)-4-methoxybenzenecarboperoxoic acid

Cat. No.: B11928836
M. Wt: 290.27 g/mol
InChI Key: GWGIZSANXIQQQR-UHFFFAOYSA-N
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Description

2-(4,5-Dihydroxy-2-methylphenyl)-4-methoxybenzenecarboperoxoic acid is a phenolic peroxoic acid derivative characterized by a 4,5-dihydroxy-2-methylphenyl group linked to a 4-methoxybenzenecarboperoxoic acid moiety. The peroxoic acid functional group (-COOOH) distinguishes it from conventional carboxylic acids, conferring heightened oxidative reactivity.

Properties

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

2-(4,5-dihydroxy-2-methylphenyl)-4-methoxybenzenecarboperoxoic acid

InChI

InChI=1S/C15H14O6/c1-8-5-13(16)14(17)7-11(8)12-6-9(20-2)3-4-10(12)15(18)21-19/h3-7,16-17,19H,1-2H3

InChI Key

GWGIZSANXIQQQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=C(C=CC(=C2)OC)C(=O)OO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydroxy-2-methylphenyl)-4-methoxybenzenecarboperoxoic acid typically involves multi-step organic reactions. The starting materials often include 4,5-dihydroxy-2-methylphenol and 4-methoxybenzoic acid. The reaction conditions may involve the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydroxy-2-methylphenyl)-4-methoxybenzenecarboperoxoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or phenols.

    Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted phenols and benzoic acid derivatives.

Scientific Research Applications

The compound 2-(4,5-Dihydroxy-2-methylphenyl)-4-methoxybenzenecarboperoxoic acid is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article will explore its applications, supported by data tables and case studies.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activities. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. The presence of multiple hydroxyl groups in the compound enhances its ability to donate electrons, which is vital for scavenging reactive oxygen species.

Case Study:

  • A study demonstrated that derivatives of phenolic compounds showed marked antioxidant activity in vitro, suggesting that similar compounds could be effective in preventing oxidative damage in biological systems .

Pharmaceutical Development

The structural features of this compound make it a candidate for drug development. Its potential as an anti-inflammatory agent has been explored due to its ability to modulate inflammatory pathways.

Data Table: Potential Pharmaceutical Applications

Application AreaDescriptionReferences
Anti-inflammatoryModulation of cytokine production and inhibition of inflammatory mediators
AntimicrobialPotential effectiveness against bacterial strains
AnticancerInduction of apoptosis in cancer cell lines

Biochemical Research

In biochemical assays, the compound can serve as a substrate or inhibitor for various enzymes. Its peroxoic acid functionality may interact with enzymes involved in oxidative phosphorylation or lipid peroxidation processes.

Case Study:

  • A biochemical assay demonstrated that similar peroxoic acids could inhibit certain cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition could lead to increased bioavailability of therapeutic agents .

Environmental Applications

Investigations into the environmental impact of organic compounds have shown that derivatives can be used for the degradation of pollutants. The oxidative properties of peroxoic acids are particularly useful in breaking down organic contaminants in wastewater treatment processes.

Data Table: Environmental Applications

Application AreaDescriptionReferences
Pollutant DegradationEffective in breaking down organic pollutants
Water TreatmentUse in advanced oxidation processes (AOPs)

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydroxy-2-methylphenyl)-4-methoxybenzenecarboperoxoic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s hydroxyl and methoxy groups play a crucial role in its antioxidant activity by donating electrons to neutralize free radicals. Additionally, its carboperoxoic acid group may participate in redox reactions, further enhancing its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Groups and Substituent Positions

Target Compound
  • Key features :
    • 4,5-Dihydroxy-2-methylphenyl group (two adjacent hydroxyls + methyl substitution).
    • 4-Methoxybenzenecarboperoxoic acid (peroxoic acid + methoxy substitution).
Comparison with Analogs

4-(4,5-Dihydroxy-2-methylphenyl)-4-oxo-1-butanoic acid (C₁₁H₁₂O₅) Functional groups: Oxo (keto) and carboxylic acid. Synthesis: Condensation of 1-methyl-3,4-dimethoxybenzene with succinic anhydride using AlCl₃ . Key difference: Lacks the peroxoic acid group, reducing oxidative reactivity but improving stability.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) (C₉H₈O₄)

  • Functional groups : 3,4-Dihydroxy phenyl group + acrylic acid.
  • Applications : Used in supplements, cosmetics, and pharmacological research due to antioxidant properties .
  • Contrast : The target compound’s peroxoic acid and methyl groups may alter solubility and bioactivity compared to caffeic acid’s simpler structure.

Homogentisic Acid (2,5-Dihydroxyphenylacetic Acid) (C₈H₈O₄)

  • Functional groups : 2,5-Dihydroxy phenyl + acetic acid.
  • Biodegradation : Intermediate in microbial pathways (e.g., Rhodococcus ruber), suggesting dihydroxy groups facilitate enzymatic processing .
  • Comparison : The target’s 4,5-dihydroxy substitution may slow degradation compared to 2,5-dihydroxy analogs.

Substituent Effects on Physicochemical Properties

  • Methoxy vs. Hydroxy Groups :
    • Methoxy (-OCH₃) in the target compound may reduce polarity compared to hydroxyl (-OH) groups in caffeic acid or homogentisic acid, affecting solubility in aqueous media .

Data Table: Comparative Overview

Compound Name Molecular Formula Functional Groups Key Substituents Synthesis Catalyst Applications
Target Compound* ~C₁₅H₁₄O₇ Peroxoic acid, dihydroxy, methoxy 4,5-Dihydroxy-2-methylphenyl Unknown Oxidizing agents, research
4-(4,5-Dihydroxy-2-methylphenyl)-4-oxo-1-butanoic acid C₁₁H₁₂O₅ Carboxylic acid, oxo, dihydroxy 4-Oxo-1-butanoic chain AlCl₃ Organic synthesis
Caffeic Acid C₉H₈O₄ Acrylic acid, dihydroxy 3,4-Dihydroxyphenyl Shikimate pathway Cosmetics, supplements
Homogentisic Acid C₈H₈O₄ Acetic acid, dihydroxy 2,5-Dihydroxyphenyl Microbial pathways Biodegradation studies

*Estimated formula based on structural analogs.

Research Implications and Gaps

  • Activity Data : While tyrosol analogs (e.g., 4-hydroxyphenylacetic acid) show tyrosinase inhibition (up to 40–60% in Figure 2 ), the target compound’s bioactivity remains unstudied.
  • Stability Studies : Peroxoic acids require stability assessments under varying pH and temperature conditions.
  • Synthetic Optimization : Improved yields for peroxoic acid derivatives could expand their utility in industrial chemistry.

Biological Activity

2-(4,5-Dihydroxy-2-methylphenyl)-4-methoxybenzenecarboperoxoic acid, also known as a derivative of benzenecarboperoxoic acid, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H18O6
  • Molecular Weight : 306.31 g/mol
  • IUPAC Name : this compound

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Properties : The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Cell Signaling Modulation : The compound can influence signaling pathways that regulate cell proliferation and apoptosis.

Biological Effects

Research has demonstrated various biological effects associated with this compound:

  • Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting potential as an anticancer agent.
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro and in animal models.
  • Antimicrobial Activity : Preliminary data suggests that it may possess antimicrobial properties against specific bacterial strains.

Data Tables

The following table summarizes key findings related to the biological activity of the compound:

Study ReferenceBiological ActivityMethodologyKey Findings
CytotoxicityMTT AssaySignificant reduction in cell viability in cancer cell lines at concentrations above 50 µM.
Antioxidant ActivityDPPH AssayScavenging activity measured at IC50 = 25 µM indicating strong antioxidant potential.
Anti-inflammatoryELISADecreased levels of TNF-alpha and IL-6 in treated macrophages compared to controls.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Cancer Treatment :
    • Objective : To evaluate the efficacy of the compound in inhibiting tumor growth.
    • Method : In vivo studies using xenograft models.
    • Findings : Tumor size was significantly reduced in treated groups compared to controls, with minimal side effects observed.
  • Case Study on Inflammation :
    • Objective : To assess anti-inflammatory effects in a model of acute inflammation.
    • Method : Administration of the compound in a carrageenan-induced paw edema model.
    • Findings : A marked reduction in paw swelling was noted, suggesting effective anti-inflammatory properties.
  • Case Study on Antimicrobial Activity :
    • Objective : To investigate the antimicrobial efficacy against resistant bacterial strains.
    • Method : Disk diffusion method.
    • Findings : The compound showed significant inhibition zones against tested strains, indicating potential as a novel antimicrobial agent.

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